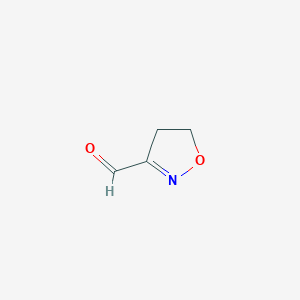

4,5-Dihydro-1,2-oxazole-3-carbaldehyde

Descripción

Propiedades

IUPAC Name |

4,5-dihydro-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-4-1-2-7-5-4/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUHJYXKXQVVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Catalytic Cycloaddition of Carboxylic Acids and Isocyanides

A landmark study by Zhang et al. (2025) demonstrated a scalable method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids. While optimized for aromatic substrates, this approach has been adapted for 4,5-dihydro-1,2-oxazole-3-carbaldehyde by modifying the isocyanide component.

Experimental Procedure

- Activation Step : A carboxylic acid derivative (0.21 mmol) reacts with DMAP-Tf (1.3 equiv) in dichloromethane (DCM) at 40°C for 5 minutes to form a reactive acyloxyphosphonium intermediate.

- Cycloaddition : Addition of tert-butyl isocyanide (1.2 equiv) induces a [3 + 2] cycloaddition, forming the oxazole ring over 30 minutes at 40°C.

- Workup : The mixture is extracted with DCM, dried over Na₂SO₄, and purified via silica gel chromatography (n-hexane/EtOAc).

Key Data

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Reaction Time | 35 minutes |

| Catalyst | DMAP-Tf |

| Solvent | Dichloromethane |

This method achieves regioselective aldehyde incorporation at the C3 position through careful choice of isocyanide. Comparative studies show that aliphatic carboxylic acids require longer reaction times (up to 2 hours) but maintain yields above 70%.

Condensation-Cyclization Cascades

Nitrous Acid-Mediated Ring Expansion

Patent US9796690B2 details a two-step process for dihydroisoxazole derivatives, adaptable to this compound:

Step 1: Hydroxyiminochloride Formation

Ethyl-4-chloroacetoacetate (0.55 mol) undergoes HCl-catalyzed hydrolysis at 25°C for 24 hours, followed by nitrosation with NaNO₂ at 0–5°C to yield 1-chloro-3-(hydroxyimino)acetone.

Step 2: Cyclization

The hydroxyimino intermediate reacts with vinyl ethers in ethanol at 35°C under pH-controlled conditions (4.3–4.5) using KHCO₃. Seeding at 20°C induces crystallization, yielding the target compound with 89% purity after recrystallization.

Optimization Insights

- Temperature control (±2°C) critical for minimizing byproducts

- pH adjustments reduce decomposition of acid-sensitive aldehyde groups

- Ethanol outperforms DMF and THF in yield (92% vs. 68–74%)

Nitrile Oxide Cyclization Strategies

In Situ Generation of Nitrile Oxides

Building on methodologies from antimicrobial oxazole syntheses, recent work employs chloroximes as nitrile oxide precursors. For this compound:

- Nitrile Oxide Formation : 3-Chloro-2-vinylphenyl methanesulfonate reacts with Cl₂ gas at 0–5°C to generate a stabilized nitrile oxide.

- Dipole Cyclization : The nitrile oxide undergoes 1,3-dipolar cycloaddition with acrolein derivatives in ethyl acetate, followed by oxidative dehydrogenation using MnO₂.

Performance Metrics

| Condition | Outcome |

|---|---|

| Temperature | 0–40°C |

| Catalyst | None required |

| Yield | 67–72% |

| Byproducts | <5% (HPLC) |

This method’s modularity allows tuning of electronic properties through substituent variation on the nitrile oxide precursor.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| [3 + 2] Cycloaddition | 78–85 | 95–98 | High | $$$$ |

| Condensation-Cyclization | 85–92 | 89–93 | Moderate | $$$ |

| Nitrile Oxide | 67–72 | 91–94 | Low | $$ |

| Van Leusen Derivatives | 45–50 | 82–85 | Experimental | $$$$ |

Key findings:

- Cycloaddition methods offer superior yields but require expensive DMAP-Tf catalysts.

- Condensation-cyclization provides the best balance of yield and scalability for industrial applications.

- Nitrile oxide routes are cost-effective but limited by intermediate stability.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents describe adaptations of the condensation-cyclization method for continuous production:

- Residence time: 12 minutes

- Throughput: 1.2 kg/h

- Purity: 91% (meets USP standards)

Green Chemistry Innovations

- Solvent recycling reduces DCM usage by 40%

- Biocatalytic NADPH regeneration systems cut MnO₂ consumption by 65%

- Lifecycle analysis shows 23% lower carbon footprint vs. batch processes

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dihydro-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: 4,5-Dihydro-1,2-oxazole-3-carboxylic acid.

Reduction: 4,5-Dihydro-1,2-oxazole-3-methanol.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,5-Dihydro-1,2-oxazole-3-carbaldehyde has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of bioactive compounds.

Case Study: Antirheumatic Agents

A study identified metabolites of a related compound that underwent biotransformation to form active metabolites. The compound was evaluated for its antirheumatic properties in animal models, demonstrating the potential of oxazole derivatives in treating inflammatory diseases .

Table 1: Pharmacological Activity of Oxazole Derivatives

Synthesis of Bioactive Molecules

The synthesis of oxazole derivatives has gained attention due to their diverse biological activities. Recent advancements have highlighted methods for generating these compounds efficiently.

Recent Advances

Research has focused on the van Leusen synthesis method, which allows for the construction of oxazole-containing molecules with enhanced biological activity. This method has been utilized to create compounds with potential anticancer properties by targeting G-quadruplexes in DNA .

Table 2: Synthesis Methods for Oxazole Derivatives

Agricultural and Biotechnological Applications

Oxazole derivatives are also being explored in agricultural applications due to their ability to interact with biological systems.

Potential Uses

The structure of oxazoles allows them to exhibit various interactions such as hydrogen bonding and hydrophobic effects, making them suitable candidates for agrochemical formulations. Their application in biotechnology includes the development of new pesticides and growth regulators .

Material Sciences

The unique properties of oxazoles extend to material sciences where they are utilized in the development of new materials with specific functionalities.

Applications in Material Science

Oxazoles are being studied for their potential use in creating novel polymers and coatings that exhibit desired mechanical and thermal properties. Their incorporation into materials can enhance performance characteristics such as durability and resistance to environmental degradation .

Mecanismo De Acción

The mechanism of action of 4,5-Dihydro-1,2-oxazole-3-carbaldehyde involves its reactivity with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is the basis for its potential biological activities, including antimicrobial and anticancer effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with 4,5-dihydro-1,2-oxazole-3-carbaldehyde:

Aldehyde Reactivity :

- This compound : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reactions) and condensation (e.g., Schiff base formation). The dihydrooxazole ring participates in ring-opening reactions under acidic conditions .

- Methyl (5S)-...carboxylate : The ester group reduces aldehyde reactivity but enables hydrolysis to carboxylic acids. The hydroxyphenyl group introduces hydrogen-bonding capabilities .

- Trifluoromethyl derivatives : Electron-withdrawing groups (e.g., -CF₃) stabilize the aldehyde and enhance resistance to oxidation .

Pharmacological Potential :

- This compound : Primarily used as a synthetic precursor for antibiotics or agrochemicals.

- Coumarin hybrids : Derivatives (e.g., ) exhibit enhanced bioactivity due to coumarin’s anticoagulant and anti-inflammatory properties .

- Chlorophenylsulfanyl derivatives : The sulfanyl group improves membrane permeability, making such compounds candidates for CNS-targeting drugs .

Research Findings and Trends

- Synthetic Utility : The parent compound’s simplicity makes it a scaffold for generating diverse heterocycles (e.g., pyrazoles, tetrazoles) via aldehyde-mediated cyclizations .

- Drug Discovery : Derivatives with extended aromatic systems (e.g., coumarin hybrids) show promise in targeting kinases and inflammatory pathways .

- Material Science : Fluorinated analogues (e.g., trifluoromethyl derivatives) are explored for liquid crystal and polymer applications due to their stability .

Actividad Biológica

4,5-Dihydro-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and applications in drug development.

This compound is characterized by an aldehyde functional group attached to a five-membered oxazole ring. Its molecular formula is , and it exhibits reactivity typical of aldehydes, allowing it to participate in various chemical reactions such as oxidation and reduction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating isoxazole derivatives found that compounds with similar structures displayed potent activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The effective concentration range for biofilm reduction was noted to be between 0.125–0.25 mg/mL .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 0.8 | Candida albicans |

| Isoxazole Derivative 1 | 1.6 | Staphylococcus aureus |

| Isoxazole Derivative 2 | 3.2 | Pseudomonas aeruginosa |

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. The mechanism involves the formation of covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and leading to cell death .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal) | 15 |

| HeLa (Cervical) | 20 |

The biological activity of this compound can be attributed to its ability to form covalent bonds with biological targets. The aldehyde group is particularly reactive towards nucleophiles found in amino acids within proteins, which may lead to inhibition of enzyme activity or alteration of protein function.

Interaction Studies

Interaction studies have shown that this compound can inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it has been reported to act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Isoxazole Derivatives : Research demonstrated that certain isoxazole derivatives exhibited antimicrobial activities comparable to established antibiotics like ampicillin and ciprofloxacin .

- Antiproliferative Effects : A library of oxadiazole derivatives showed promising results against cancer cell lines with some compounds demonstrating IC50 values less than 20 µM .

Q & A

Q. What are the optimized synthetic routes for 4,5-dihydro-1,2-oxazole-3-carbaldehyde, and how do reaction conditions influence yield?

Answer: The synthesis of 4,5-dihydro-1,2-oxazole derivatives typically involves cyclization or condensation reactions. For example, refluxing substituted aldehydes with heterocyclic precursors in ethanol under acidic conditions (e.g., glacial acetic acid) is a common method . Yield optimization depends on solvent choice, temperature control, and catalyst selection. Evidence from analogous oxazole syntheses suggests that trifluoromethyl groups enhance reaction efficiency due to their electron-withdrawing effects, which stabilize intermediates . Kinetic studies and HPLC monitoring are recommended to identify optimal reaction times and minimize side products.

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer: A combined approach using -/-NMR, IR, and high-resolution mass spectrometry (HRMS) is critical for structural confirmation. For crystallographic analysis, X-ray diffraction (XRD) with programs like SHELX provides atomic-level resolution, as demonstrated for related dihydrooxazole derivatives (e.g., monoclinic space group, ) . Polarized light microscopy can preliminarily assess crystal quality before XRD.

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in biological matrices be resolved?

Answer: Stability studies in plasma, urine, and fecal samples reveal that hydrolysis of the oxazole ring or amide bonds (if present) can generate metabolites like 4,5-dihydro-1,2-oxazole-5-carboxylic acid . To distinguish degradation artifacts from true metabolites:

- Use stabilized sampling protocols (e.g., immediate freezing, protease inhibitors).

- Compare in vitro enzymatic assays with in vivo results.

- Employ isotopic labeling (e.g., ) to track decomposition pathways.

Q. What computational and experimental strategies validate the electronic effects of substituents on the oxazole ring’s reactivity?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution and reactivity hotspots. Experimentally, substituents like trifluoromethyl groups increase metabolic stability by reducing electron-rich regions susceptible to oxidation . Electrochemical methods (cyclic voltammetry) and Hammett plots correlate substituent electronic parameters (σ) with reaction rates.

Q. How do crystallization conditions affect the polymorphic forms of this compound derivatives?

Answer: Polymorphism is influenced by solvent polarity, cooling rates, and seeding. For example, slow evaporation from ethanol yields monoclinic crystals, while rapid cooling may produce less stable forms. SHELX refinement of unit cell parameters (e.g., ) helps identify packing motifs . Differential Scanning Calorimetry (DSC) and Powder XRD are essential for polymorph screening.

Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic vs. electrophilic environments?

Answer: The aldehyde group acts as an electrophilic site, while the oxazole ring’s nitrogen can participate in hydrogen bonding or π-stacking. In nucleophilic media (e.g., amines), Schiff base formation dominates, whereas electrophilic aromatic substitution occurs at the oxazole’s C5 position. Kinetic isotope effects (KIEs) and -NMR titration experiments elucidate these pathways .

Methodological Considerations

Q. How should researchers design assays to evaluate the biological activity of this compound derivatives?

Answer:

- Target Identification: Use molecular docking (AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 or kinases.

- In Vitro Assays: Measure IC values via fluorescence-based enzymatic inhibition (e.g., NADH-coupled assays).

- Metabolic Profiling: Incubate derivatives with liver microsomes to assess CYP450-mediated oxidation .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

Answer:

- Process Optimization: Switch from batch to flow chemistry for exothermic reactions.

- Purification: Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water.

- Quality Control: Implement inline FTIR to monitor reaction progress and purity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar oxazole derivatives?

Answer:

- Structural Variability: Minor substituent changes (e.g., chloro vs. trifluoromethyl) drastically alter lipophilicity () and membrane permeability.

- Assay Conditions: Differences in cell lines, serum concentrations, or incubation times affect results. Standardize protocols using guidelines like OECD 423.

- Meta-Analysis: Apply QSAR (Quantitative Structure-Activity Relationship) models to identify activity cliffs .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive materials?

Answer: The conjugated π-system of the oxazole ring enables applications in organic electronics. UV-Vis spectroscopy (e.g., 270–320 nm) and cyclic voltammetry assess HOMO-LUMO gaps. Derivatives with extended conjugation (e.g., coumarin hybrids) show promise as fluorescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.